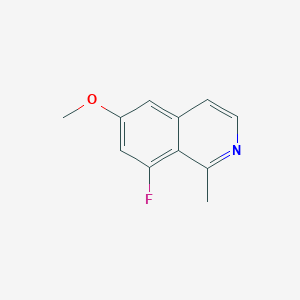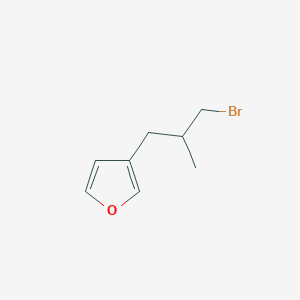
3-(3-Bromo-2-methylpropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methylpropyl)furan is an organic compound with the molecular formula C8H11BrO. It belongs to the class of furans, which are aromatic heterocycles containing a five-membered ring with four carbon atoms and one oxygen atom.
Preparation Methods
The synthesis of 3-(3-Bromo-2-methylpropyl)furan can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial production methods for this compound may involve bulk manufacturing processes, where the necessary reagents are combined under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(3-Bromo-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different products, often involving the reduction of the furan ring or the bromine substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(3-Bromo-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound’s potential biological activity makes it a candidate for drug development and other biomedical research.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylpropyl)furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Bromo-2-methylpropyl)furan can be compared with other similar compounds, such as:
3-(3-Chloro-2-methylpropyl)furan: Similar in structure but with a chlorine atom instead of bromine.
3-(3-Iodo-2-methylpropyl)furan: Contains an iodine atom, which can lead to different reactivity and applications.
3-(3-Methyl-2-methylpropyl)furan: Lacks the halogen substituent, resulting in different chemical properties.
Properties
Molecular Formula |
C8H11BrO |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11BrO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
VGEZGATZZFBXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


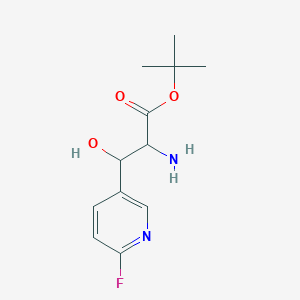


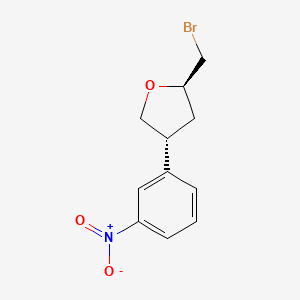
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
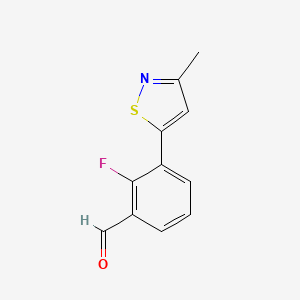
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
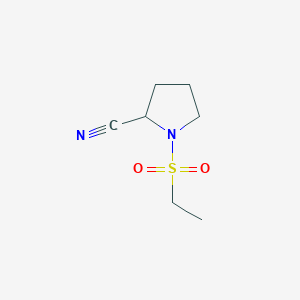
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

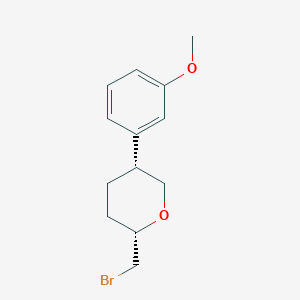
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)
